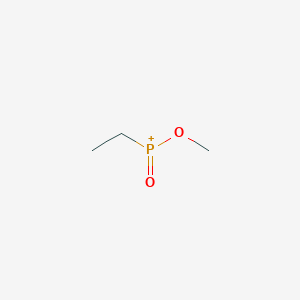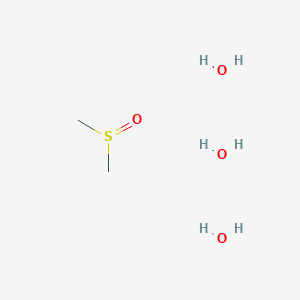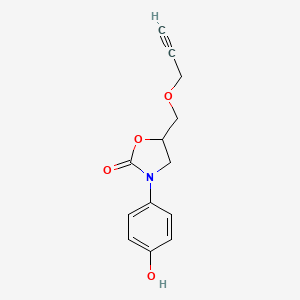
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
化学反応の分析
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as triethylamine, and elevated temperatures . Major products formed from these reactions include substituted benzothiophenes and aminothiophene derivatives .
科学的研究の応用
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
類似化合物との比較
N-Methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other similar compounds, such as:
3-Methylbenzothiophene: This compound has a similar structure but lacks the N-methyl and ethylamine groups.
Benzo(b)thiophene: The parent compound without any substituents.
Articaine: A benzothiophene derivative used as a dental anesthetic.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
特性
CAS番号 |
23799-81-7 |
|---|---|
分子式 |
C11H14ClNS |
分子量 |
227.75 g/mol |
IUPAC名 |
2-(1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12H,6-7H2,1H3;1H |
InChIキー |
OHLZZEKYKPXYPS-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CSC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)





![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
